molecular formula C16H11F2N3O3 B11360980 N-(2,4-difluorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(2,4-difluorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B11360980
M. Wt: 331.27 g/mol
InChI Key: CXHXOKQLHGQPTR-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorinated phenyl, furan, and pyridazinone moieties, which contribute to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is often introduced via a Suzuki coupling reaction, where a furan boronic acid derivative reacts with a halogenated pyridazinone.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The pyridazinone moiety can be reduced to dihydropyridazines using reducing agents such as sodium borohydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, thiols, alkoxides.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydropyridazines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-Difluorophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide: Unique due to the presence of both furan and pyridazinone moieties.

    N-(2,4-Difluorophenyl)-2-[3-(thiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(2,4-Difluorophenyl)-2-[3-(pyridin-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of N-(2,4-difluorophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H11F2N3O3

Molecular Weight

331.27 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C16H11F2N3O3/c17-10-3-4-12(11(18)8-10)19-15(22)9-21-16(23)6-5-13(20-21)14-2-1-7-24-14/h1-8H,9H2,(H,19,22)

InChI Key

CXHXOKQLHGQPTR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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